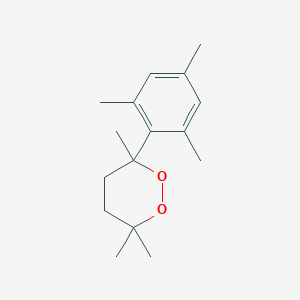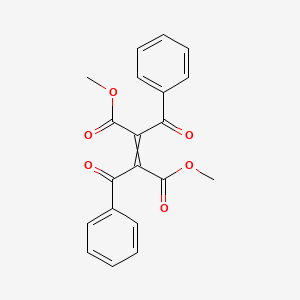
Dimethyl 2,3-dibenzoylbut-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,3-dibenzoylbut-2-enedioate is an organic compound with the molecular formula C20H18O6 It is a derivative of butenedioate, featuring two benzoyl groups and two methoxy groups attached to the butenedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3-dibenzoylbut-2-enedioate typically involves the esterification of 2,3-dibenzoylbut-2-enedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2,3-dibenzoylbut-2-enedioic acid+2CH3OHH+dimethyl 2,3-dibenzoylbut-2-enedioate+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process while minimizing the need for corrosive liquid acids.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,3-dibenzoylbut-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed under basic conditions.
Major Products
Oxidation: 2,3-dibenzoylbut-2-enedioic acid
Reduction: Dimethyl 2,3-dihydroxybut-2-enedioate
Substitution: this compound derivatives with substituted groups
Applications De Recherche Scientifique
Dimethyl 2,3-dibenzoylbut-2-enedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of dimethyl 2,3-dibenzoylbut-2-enedioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl fumarate
- Dimethyl maleate
- Dimethyl itaconate
Uniqueness
Dimethyl 2,3-dibenzoylbut-2-enedioate is unique due to the presence of two benzoyl groups, which confer distinct chemical properties and reactivity compared to other dimethyl esters. This structural feature makes it a valuable compound for specific synthetic and research applications.
Propriétés
Numéro CAS |
84269-47-6 |
|---|---|
Formule moléculaire |
C20H16O6 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
dimethyl 2,3-dibenzoylbut-2-enedioate |
InChI |
InChI=1S/C20H16O6/c1-25-19(23)15(17(21)13-9-5-3-6-10-13)16(20(24)26-2)18(22)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
HJZHKSZNSJRVDU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C(C(=O)C1=CC=CC=C1)C(=O)OC)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


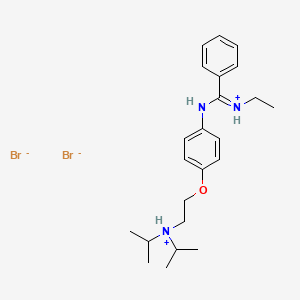
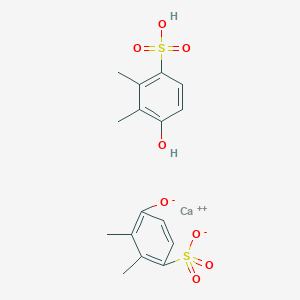
![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B14408088.png)
carbamoyl}-L-proline](/img/structure/B14408095.png)


![Octyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B14408110.png)

![2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14408116.png)
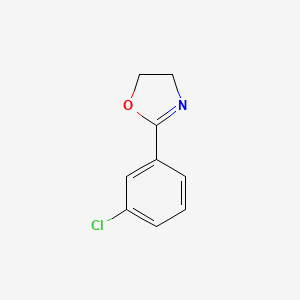
![Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine](/img/structure/B14408128.png)
![4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol](/img/structure/B14408129.png)
![7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide](/img/structure/B14408130.png)
